(R)-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA
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Overview
Description
®-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA is a compound of interest in various fields of scientific research. It is a derivative of amino acids, featuring a propargyl group and a sulfanyl group, which contribute to its unique chemical properties. The compound is often used in the synthesis of peptides and other complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA typically involves multiple steps. One common method starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The propargyl group is then introduced through a substitution reaction, followed by the addition of the sulfanyl group. The final product is obtained by purifying the compound through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of ®-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
®-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The propargyl group can be reduced to form alkanes or alkenes.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the propargyl group can produce alkanes or alkenes.
Scientific Research Applications
®-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA involves its interaction with various molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The sulfanyl group can participate in redox reactions, affecting the redox state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-Boc-2-amino-3-mercaptopropionic acid: Similar structure but lacks the propargyl group.
®-Boc-2-amino-3-propargylsulfanyl-acetic acid: Similar structure but has an acetic acid moiety instead of propionic acid.
Uniqueness
®-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA is unique due to the presence of both the propargyl and sulfanyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
(R)-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA is a compound of increasing interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in research and medicine.
Molecular Formula : C₁₁H₁₇N₄O₄S
Molecular Weight : 277.34 g/mol
CAS Number : Not specified in the sources.
Structure : The compound contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
- Cell Signaling Modulation : The propargyl group is known for its ability to interact with thiol-containing proteins, which may lead to modulation of signal transduction pathways.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases.
Neuroprotective Effects
Case studies have shown that compounds with similar structures can provide neuroprotective effects, potentially making this compound a candidate for further investigation in neurodegenerative diseases.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death. This suggests potential applications in cancer therapy.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotection in Animal Models :
A study demonstrated that administration of this compound in a rodent model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. -
Cytotoxic Effects on Cancer Cells :
In a controlled laboratory setting, the compound was tested on several cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Applications
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its antioxidant and cytotoxic properties position it as a promising lead compound for the development of new therapeutic agents.
- Biochemical Research : The compound can be utilized in studies focusing on enzyme inhibition and metabolic regulation.
- Neuroscience : Its potential neuroprotective effects warrant further exploration in the context of neurodegenerative diseases.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZODMWFVQDUNT-WDBKTSHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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